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molecular formula O3PS-3 B077711 Phosphorothioate CAS No. 15181-41-6

Phosphorothioate

Cat. No. B077711
M. Wt: 111.04 g/mol
InChI Key: RYYWUUFWQRZTIU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US04309422

Procedure details

A solution of O-ethyl S-propyl O-(2-formylphenyl) thiophosphate (4.1 grams; 0.0142 mole) in methanol (50 ml) was charged into a glass reaction vessel equipped with a mechanical stirrer. Benzoylhydrazine (1.939 grams; 0.0142 mole) was added and the reaction mixture was stirred at room temperature overnight. After this time water was added to the reaction mixture until it became cloudy. The mixture was then heated on a steam bath until it became clear again. The reaction mixture was then cooled in an ice bath resulting in the formation of a solid precipitate. The precipitate was recovered by filtration and washed with isopropyl ether. The washed product was then air dried for 15 minutes and thereafter dried overnight in a vacuum oven to yield the desired product O-ethyl S-propyl O-[2-benzoylhydrazonomethyl)phenyl] thiophosphate as a white powder.
Name
O-ethyl S-propyl O-(2-formylphenyl) thiophosphate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.939 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=O)([S:6][CH2:7][CH2:8][CH3:9])([O:3][CH2:4][CH3:5])=[O:2].[C:19]([NH:27][NH2:28])(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>CO>[P:1]([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[N:28][NH:27][C:19](=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([S:6][CH2:7][CH2:8][CH3:9])([O:3][CH2:4][CH3:5])=[O:2].[P:1]([O-:10])([O-:3])([O-:2])=[S:6]

Inputs

Step One
Name
O-ethyl S-propyl O-(2-formylphenyl) thiophosphate
Quantity
4.1 g
Type
reactant
Smiles
P(=O)(OCC)(SCCC)OC1=C(C=CC=C1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.939 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated on a steam bath until it
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a solid precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
air dried for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
P(=O)(OCC)(SCCC)OC1=C(C=CC=C1)C=NNC(C1=CC=CC=C1)=O
Name
Type
product
Smiles
P(=S)([O-])([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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